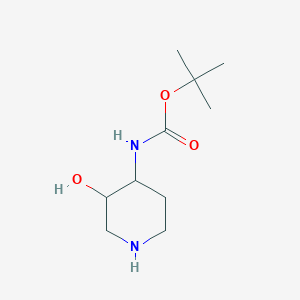
tert-butyl N-(3-hydroxy-4-piperidyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(3-hydroxy-4-piperidyl)carbamate: is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group at the 4-position and a hydroxyl group at the 3-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-4-piperidyl)carbamate typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxyl group at the 3-position. One common method involves the following steps:
Protection of the Amino Group: The amino group of piperidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Hydroxyl Group: The protected piperidine is then subjected to hydroxylation at the 3-position using reagents like osmium tetroxide (OsO4) or other suitable oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in tert-butyl N-(3-hydroxy-4-piperidyl)carbamate can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like OsO4, potassium permanganate (KMnO4), or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used for deprotection.
Major Products Formed:
- Oxidation can yield ketones or aldehydes.
- Reduction can produce various amines or alcohols.
- Substitution reactions can lead to a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: tert-butyl N-(3-hydroxy-4-piperidyl)carbamate serves as a valuable building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to link biomolecules for various biological studies.
Medicine:
Drug Development: It is used in the development of potential therapeutic agents, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry:
Chemical Synthesis: The compound is employed in the synthesis of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-hydroxy-4-piperidyl)carbamate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or receptor, thereby modulating the biological activity of the target molecule. The Boc-protected amino group can be deprotected to reveal the free amine, which can interact with various biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Comparison with Similar Compounds
trans-4-(Boc-amino)-3-methoxypiperidine: Similar structure with a methoxy group instead of a hydroxyl group.
trans-4-(Boc-amino)cyclohexylamine: Lacks the hydroxyl group and has a cyclohexyl ring instead of a piperidine ring.
trans-4-(Boc-amino)cyclohexanol: Contains a cyclohexanol ring with a Boc-protected amino group.
Uniqueness: tert-butyl N-(3-hydroxy-4-piperidyl)carbamate is unique due to the presence of both a Boc-protected amino group and a hydroxyl group on the piperidine ring. This combination of functional groups provides a versatile platform for various chemical transformations and biological interactions, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-(3-hydroxypiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTCALYMVICSBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
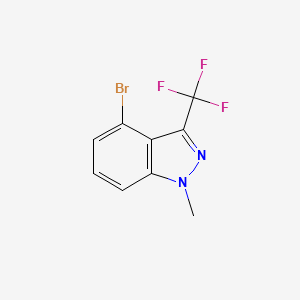
![4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B7967899.png)
![5-Amino-2-[2-(Boc-amino)ethyl]pyridine](/img/structure/B7967904.png)
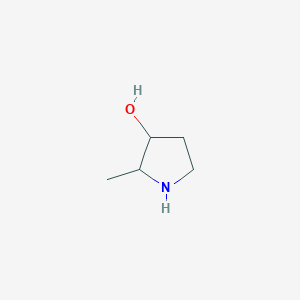
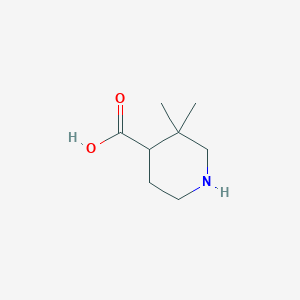
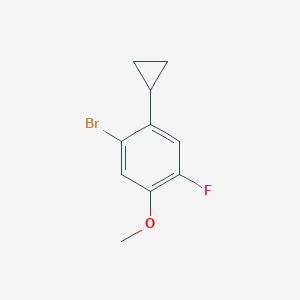
![5-Oxaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B7967932.png)
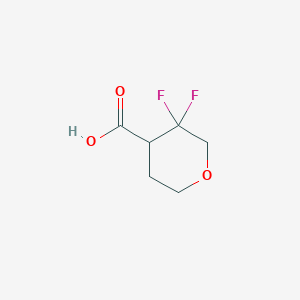
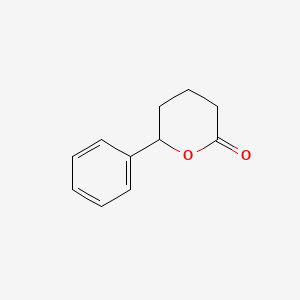
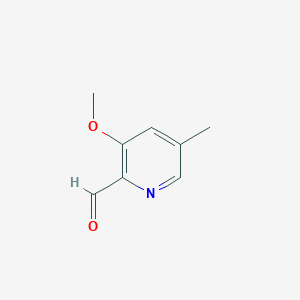
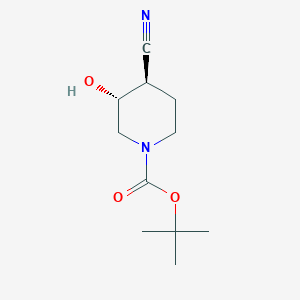
![2-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B7967985.png)
![4-[(Cyclopentyloxy)methyl]benzaldehyde](/img/structure/B7967989.png)
![3-[(Cyclopentyloxy)methyl]benzaldehyde](/img/structure/B7967992.png)
